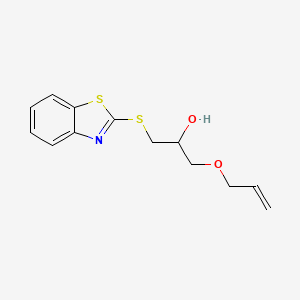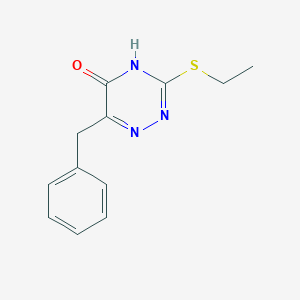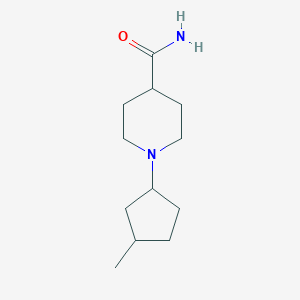![molecular formula C18H15BrN2OS B6055661 5-(4-bromobenzylidene)-2-[(2,3-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6055661.png)
5-(4-bromobenzylidene)-2-[(2,3-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-bromobenzylidene)-2-[(2,3-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one, commonly known as BBIT, is a synthetic compound that has gained significant interest in scientific research due to its potential applications in various fields. BBIT is a member of the thiazole family, which is known for its diverse biological activities.
作用機序
BBIT exerts its biological activities through various mechanisms of action. It has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes. BBIT also induces apoptosis in cancer cells by activating the caspase cascade. Additionally, BBIT inhibits protein tyrosine phosphatase 1B by binding to its active site, which leads to the activation of insulin signaling pathways.
Biochemical and Physiological Effects:
BBIT has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in bacterial and fungal cell wall synthesis. BBIT also induces the production of reactive oxygen species in cancer cells, which leads to oxidative stress and apoptosis. Additionally, BBIT improves insulin sensitivity by activating insulin signaling pathways.
実験室実験の利点と制限
BBIT has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of stability. BBIT is also highly soluble in organic solvents, which makes it easy to use in various assays. However, BBIT has some limitations for lab experiments. It has low water solubility, which limits its use in aqueous environments. Additionally, BBIT has a relatively short half-life, which may limit its use in long-term experiments.
将来の方向性
There are several future directions for the study of BBIT. One potential direction is the development of BBIT-based fluorescent probes for the detection of metal ions in biological systems. Another direction is the study of BBIT as a potential therapeutic agent for the treatment of type 2 diabetes. Additionally, the study of BBIT as a potential anticancer agent is an area of active research. Further studies are also needed to determine the safety and toxicity of BBIT in vivo.
合成法
BBIT can be synthesized through a multi-step reaction process. The starting materials for the synthesis are 2,3-dimethylaniline and 4-bromobenzaldehyde. The reaction involves the condensation of these two compounds to form an intermediate, which is then cyclized with thioacetamide to produce BBIT. The purity of the final product can be improved through recrystallization.
科学的研究の応用
BBIT has been studied for its potential applications in various fields of scientific research. It has been shown to exhibit antibacterial, antifungal, and antitumor activities. BBIT has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems. Additionally, BBIT has been found to be a potent inhibitor of protein tyrosine phosphatase 1B, which is a target for the treatment of type 2 diabetes.
特性
IUPAC Name |
(5E)-5-[(4-bromophenyl)methylidene]-2-(2,3-dimethylphenyl)imino-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2OS/c1-11-4-3-5-15(12(11)2)20-18-21-17(22)16(23-18)10-13-6-8-14(19)9-7-13/h3-10H,1-2H3,(H,20,21,22)/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOANUBJMKTXYQA-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N=C2NC(=O)C(=CC3=CC=C(C=C3)Br)S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)N=C2NC(=O)/C(=C\C3=CC=C(C=C3)Br)/S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-bromobenzylidene)-2-[(2,3-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-ethyl-1-piperazinyl)-3-(4-{[ethyl(4-pyridinylmethyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6055578.png)
![3-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B6055584.png)
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-[1-(4-fluorophenyl)propyl]-1,3-oxazole-4-carboxamide](/img/structure/B6055585.png)
![1-(2-methoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)-3-(4-morpholinyl)-2-propanol](/img/structure/B6055587.png)
![1-(2,2-dimethylpropyl)-4-[(2-fluoro-5-methoxybenzyl)amino]-2-pyrrolidinone](/img/structure/B6055592.png)
![(3-(2,4-difluorobenzyl)-1-{[2-(3-methylphenyl)-5-pyrimidinyl]methyl}-3-piperidinyl)methanol](/img/structure/B6055597.png)

![2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-isopropoxyethyl)acetamide](/img/structure/B6055609.png)
![ethyl 4-{[1-(2,3-dimethoxybenzyl)-4-piperidinyl]carbonyl}-1-piperazinecarboxylate oxalate](/img/structure/B6055646.png)
![1-cycloheptyl-6-oxo-N-[4-(2-pyridinyl)butyl]-3-piperidinecarboxamide](/img/structure/B6055649.png)

![{2-[(2,4-dichlorobenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B6055659.png)
![1'-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4'-bipiperidin-3-ol](/img/structure/B6055666.png)
